molecular formula C15H19NO3S B1530260 2-{1-[4-(Methylsulfanyl)benzoyl]piperidin-2-yl}acetic acid CAS No. 1179765-47-9

2-{1-[4-(Methylsulfanyl)benzoyl]piperidin-2-yl}acetic acid

Cat. No.: B1530260
CAS No.: 1179765-47-9
M. Wt: 293.4 g/mol
InChI Key: XZXIWFWNKZFJKX-UHFFFAOYSA-N
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Description

2-{1-[4-(Methylsulfanyl)benzoyl]piperidin-2-yl}acetic acid is an organic compound with a complex structure combining a piperidine ring, benzoyl group, and an acetic acid moiety. Its unique structure grants it a variety of applications in chemical, biological, and industrial fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : The synthesis begins with the preparation of 4-(Methylsulfanyl)benzoyl chloride from 4-(Methylsulfanyl)benzoic acid using thionyl chloride in a dry solvent under reflux conditions.

  • Step 2: : Next, piperidine is acylated by 4-(Methylsulfanyl)benzoyl chloride in the presence of a base like triethylamine to form 1-[4-(Methylsulfanyl)benzoyl]piperidine.

  • Step 3: : The final step involves the formation of the acetic acid derivative through a nucleophilic substitution reaction with bromoacetic acid.

Industrial Production Methods

In industrial settings, the production might involve larger-scale reactions in continuous flow reactors, optimizing reaction conditions such as temperature, pressure, and the use of automated systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.

  • Reduction: : The ketone group in the benzoyl moiety can be reduced to an alcohol.

  • Substitution: : The acetic acid moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Nucleophiles like ammonia or amines for substitution reactions.

Major Products

  • Oxidation leads to sulfoxides or sulfones.

  • Reduction yields alcohols.

  • Substitution results in a variety of amides or esters, depending on the nucleophile used.

Scientific Research Applications

2-{1-[4-(Methylsulfanyl)benzoyl]piperidin-2-yl}acetic acid is pivotal in multiple research domains:

  • Chemistry: : Used in studying reaction mechanisms and synthesis pathways.

  • Biology: : Serves as a ligand in binding studies for piperidine-containing compounds.

  • Industry: : Applied in the synthesis of complex organic materials and polymers.

Mechanism of Action

The compound's effects are primarily due to its ability to interact with biological receptors and enzymes via the piperidine ring and benzoyl group. It may bind to specific proteins, inhibiting or activating them, thereby modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-Methylbenzoyl)piperidin-2-yl]acetic acid

  • 2-[1-(4-Methoxylbenzoyl)piperidin-2-yl]acetic acid

Unique Features

The presence of the methylsulfanyl group in 2-{1-[4-(Methylsulfanyl)benzoyl]piperidin-2-yl}acetic acid imparts unique electronic and steric properties, affecting its reactivity and interaction with biological targets, setting it apart from similar compounds.

Properties

IUPAC Name

2-[1-(4-methylsulfanylbenzoyl)piperidin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO3S/c1-20-13-7-5-11(6-8-13)15(19)16-9-3-2-4-12(16)10-14(17)18/h5-8,12H,2-4,9-10H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXIWFWNKZFJKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)N2CCCCC2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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